Wider Therapeutic Index of Tryptophan Mustard versus Nitrogen Mustard (HN2) in Murine Tumor Models
In direct head-to-head evaluation across multiple solid tumor and ascites tumor models, tryptophan mustard demonstrated a substantially wider therapeutic index than the parent compound nitrogen mustard (HN2) [1]. The therapeutic index advantage was attributed to reduced systemic toxicity at tumor-inhibitory doses, a property conferred by the tryptophan carrier moiety [1]. In a separate cross-study comparison of amino acid mustards, glycine, alanine, and tryptophan mustard all exhibited wide therapeutic indexes in the Ehrlich ascites carcinoma model, whereas phenylalanine mustard had the lowest therapeutic index in this same model [2].
| Evidence Dimension | Therapeutic index (tumor inhibition vs. systemic toxicity) |
|---|---|
| Target Compound Data | Much wider therapeutic index vs. HN2; classified as having a wide therapeutic index in Ehrlich ascites carcinoma model |
| Comparator Or Baseline | Nitrogen mustard (HN2) — narrower therapeutic index under identical conditions; Phenylalanine mustard — lowest therapeutic index among amino acid mustards in Ehrlich carcinoma |
| Quantified Difference | Qualitatively described as 'much wider' vs. HN2 [1]; Tryptophan mustard grouped among 'wide therapeutic index' amino acid mustards (glycine, alanine, tryptophan) vs. phenylalanine mustard's 'lowest therapeutic index' [2] |
| Conditions | Mouse ascites tumor models (Ehrlich carcinoma, Sarcoma 180); rat solid tumor models (Jensen sarcoma, Flexner-Jobling carcinoma, Yoshida sarcoma) |
Why This Matters
A wider therapeutic index means a larger margin between efficacious and toxic doses, enabling more flexible dosing regimens in preclinical studies and potentially reducing animal attrition in xenograft experiments.
- [1] Barclay RK, Phillipps MA, Perri GC, Sugiura K. Synthesis of and Tumor Inhibition by a Tryptophan Mustard. Cancer Res. 1964;24(8):1324-1330. View Source
- [2] Schmid FA, et al. Effect of alanine, glycine, phenylalanine, and tryptophan mustards on Ehrlich ascites carcinoma and Ridgway osteogenic sarcoma. Cancer Chemother Rep. 1965;49:25-30. View Source
